2,2,3,3,3-Pentafluoropropyl methacrylate
Overview
Description
2,2,3,3,3-Pentafluoropropyl methacrylate: is a fluorinated methacrylate ester with the chemical formula C7H7F5O2 . It is known for its unique properties, including high thermal stability, low surface energy, and excellent chemical resistance. These characteristics make it a valuable compound in various industrial and scientific applications .
Mechanism of Action
Target of Action
2,2,3,3,3-Pentafluoropropyl methacrylate, also known as 1h,1h-Pentafluoropropyl methacrylate, is a compound used in the field of photonic and optical materials
Mode of Action
It is known that the compound is used in the synthesis of polymers via free radical polymerization reactions .
Biochemical Pathways
It is involved in the polymerization process, which is a critical biochemical pathway in material science .
Result of Action
It is known to contribute to the properties of the polymers synthesized from it .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to be stored at 2-8°C . Furthermore, it is known to be a flammable liquid and vapor, and it may cause skin and eye irritation, as well as respiratory irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,3,3,3-Pentafluoropropyl methacrylate can be synthesized through the esterification of methacrylic acid with 2,2,3,3,3-pentafluoropropanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is often stabilized with inhibitors such as 4-tert-butylcatechol to prevent premature polymerization during storage and handling .
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3,3-Pentafluoropropyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), a polymer with unique properties such as low refractive index and high chemical resistance.
Substitution Reactions: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate the polymerization process.
Substitution Reactions: Nucleophiles such as amines or thiols can be used to substitute the fluorine atoms in the compound.
Major Products:
Poly(this compound): A polymer with applications in optical coatings and waveguides.
Fluorinated Derivatives: Various substituted products depending on the nucleophile used in the reaction.
Scientific Research Applications
2,2,3,3,3-Pentafluoropropyl methacrylate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
2,2,2-Trifluoroethyl methacrylate: Another fluorinated methacrylate ester with similar properties but fewer fluorine atoms, resulting in slightly different chemical and physical characteristics.
Pentafluorophenyl methacrylate: A compound with a pentafluorophenyl group instead of a pentafluoropropyl group, leading to different reactivity and applications.
1H,1H-Perfluorooctyl methacrylate: A longer-chain fluorinated methacrylate with enhanced hydrophobicity and lower surface energy.
Uniqueness: 2,2,3,3,3-Pentafluoropropyl methacrylate is unique due to its specific combination of fluorine atoms and methacrylate ester functionality. This combination provides a balance of high chemical resistance, low surface energy, and the ability to undergo polymerization, making it suitable for a wide range of applications in various fields .
Properties
IUPAC Name |
2,2,3,3,3-pentafluoropropyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F5O2/c1-4(2)5(13)14-3-6(8,9)7(10,11)12/h1,3H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLISWDZSTWQFNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
95243-53-1 | |
Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3,3-pentafluoropropyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95243-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3068465 | |
Record name | 1H,1H-Perfluoropropyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3068465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45115-53-5 | |
Record name | 2,2,3,3,3-Pentafluoropropyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=45115-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3,3-pentafluoropropyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045115535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3,3-pentafluoropropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H,1H-Perfluoropropyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3068465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3,3-pentafluoropropyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.066 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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